Cas no 2195938-42-0 (2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one)

2-[(1-Benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a benzylpiperidinylmethyl group and a 1,2,4-triazole moiety. This structure confers potential pharmacological relevance, particularly in targeting central nervous system (CNS) or enzyme-related pathways due to the presence of the triazole and piperidine functionalities. The compound's rigid framework may enhance binding affinity and selectivity in biological systems. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The combination of a lipophilic benzyl group and a polar triazole could optimize pharmacokinetic properties, such as membrane permeability and metabolic stability. Suitable for exploratory studies in drug discovery.
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one structure
2195938-42-0 structure
商品名:2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
CAS番号:2195938-42-0
MF:C19H22N6O
メガワット:350.417582988739
CID:5461699

2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
    • 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
    • インチ: 1S/C19H22N6O/c26-19-7-6-18(25-15-20-14-21-25)22-24(19)13-17-8-10-23(11-9-17)12-16-4-2-1-3-5-16/h1-7,14-15,17H,8-13H2
    • InChIKey: LHHMMSJBJIOXGK-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=CC(N2C=NC=N2)=NN1CC1CCN(CC2C=CC=CC=2)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 548
  • トポロジー分子極性表面積: 66.6
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6594-1239-4mg
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
2195938-42-0
4mg
$66.0 2023-09-07
Life Chemicals
F6594-1239-25mg
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
2195938-42-0
25mg
$109.0 2023-09-07
Life Chemicals
F6594-1239-15mg
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
2195938-42-0
15mg
$89.0 2023-09-07
Life Chemicals
F6594-1239-1mg
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
2195938-42-0
1mg
$54.0 2023-09-07
Life Chemicals
F6594-1239-2μmol
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
2195938-42-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6594-1239-20mg
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
2195938-42-0
20mg
$99.0 2023-09-07
Life Chemicals
F6594-1239-3mg
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
2195938-42-0
3mg
$63.0 2023-09-07
Life Chemicals
F6594-1239-5mg
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
2195938-42-0
5mg
$69.0 2023-09-07
Life Chemicals
F6594-1239-10mg
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
2195938-42-0
10mg
$79.0 2023-09-07
Life Chemicals
F6594-1239-30mg
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
2195938-42-0
30mg
$119.0 2023-09-07

2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one 関連文献

2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-oneに関する追加情報

Comprehensive Analysis of 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (CAS No. 2195938-42-0)

The compound 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (CAS No. 2195938-42-0) is a structurally unique molecule that has garnered significant interest in pharmaceutical and biochemical research. Its complex name reflects its intricate chemical architecture, combining a benzylpiperidine moiety with a triazole-substituted dihydropyridazinone core. This combination suggests potential applications in drug discovery, particularly in targeting enzymes or receptors where such heterocyclic systems are known to exhibit bioactivity.

Recent trends in drug development highlight the growing demand for novel heterocyclic compounds like 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one. Researchers are increasingly focusing on piperidine derivatives and triazole-containing compounds due to their versatility in medicinal chemistry. These scaffolds are frequently explored for their potential in treating neurological disorders, metabolic diseases, and inflammatory conditions, aligning with current healthcare priorities.

The dihydropyridazinone component of this molecule is particularly noteworthy. This structural motif has been associated with diverse pharmacological activities, including kinase inhibition and modulation of neurotransmitter systems. When combined with the benzylpiperidine group, which is known for its ability to enhance blood-brain barrier penetration, the resulting compound may offer unique advantages for central nervous system-targeted therapies. This aligns with the pharmaceutical industry's increasing focus on neurodegenerative disease treatments, a topic frequently searched in academic and medical databases.

From a synthetic chemistry perspective, the presence of both 1H-1,2,4-triazole and piperidine rings in CAS 2195938-42-0 presents interesting challenges and opportunities. The triazole ring, a popular pharmacophore in modern drug design, contributes to hydrogen bonding capacity and metabolic stability. Meanwhile, the benzylpiperidine segment offers opportunities for structural modification, allowing medicinal chemists to fine-tune properties like solubility and target affinity. These characteristics make the compound a valuable scaffold for structure-activity relationship studies.

In the context of current research trends, molecular docking studies suggest that compounds with this structural profile may interact with various biological targets. The 2,3-dihydropyridazin-3-one core could potentially serve as a bioisostere for other heterocyclic systems commonly found in approved drugs. This versatility makes 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one an attractive subject for virtual screening campaigns and lead optimization programs.

The physicochemical properties of this compound warrant special attention. Preliminary computational analyses indicate that the molecule likely exhibits moderate lipophilicity, which could be advantageous for oral bioavailability. The presence of multiple hydrogen bond acceptors (from the triazole and pyridazinone groups) suggests potential for forming stable interactions with biological targets. These characteristics are frequently searched by researchers investigating drug-like properties of novel chemical entities.

Current patent literature reveals growing interest in similar structural motifs, particularly for applications in neurological and psychiatric disorders. While CAS 2195938-42-0 itself may not yet be clinically evaluated, its structural features align with several emerging therapeutic strategies. The compound's potential as a precursor for further derivatization makes it valuable for combinatorial chemistry approaches, a technique that continues to gain traction in pharmaceutical R&D.

From a safety perspective, preliminary in silico toxicity predictions for this class of compounds suggest favorable profiles, though experimental validation would be required. The absence of obvious structural alerts in 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one indicates it may serve as a promising starting point for further optimization. This aspect is particularly relevant given increasing regulatory scrutiny of new chemical entities in drug development pipelines.

The synthesis of 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one likely involves multi-step organic transformations, potentially including nucleophilic substitution, cyclization, and functional group interconversion. Modern synthetic approaches might employ transition metal-catalyzed coupling reactions or microwave-assisted synthesis to improve yields and efficiency - techniques that are currently hot topics in chemical methodology research.

In conclusion, CAS 2195938-42-0 represents an intriguing example of contemporary medicinal chemistry design. Its combination of benzylpiperidine, triazole, and dihydropyridazinone moieties creates a versatile scaffold with potential applications across multiple therapeutic areas. As research continues to explore the boundaries of heterocyclic chemistry in drug discovery, compounds like this will undoubtedly play a significant role in advancing pharmaceutical science and addressing unmet medical needs.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量